REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:10])=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8].C([Li])CCC.[B:16](OC)([O:19]C)[O:17]C.[Cl-].[NH4+]>C1COCC1>[CH3:10][C:3]1[C:2]([B:16]([OH:19])[OH:17])=[C:7]([CH3:8])[CH:6]=[C:5]([CH3:9])[N:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1C)C)C
|
Name
|
|
Quantity
|
3.37 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 10 minutes and at room temperature for 50 minutes
|
Duration
|
50 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned between oil and water
|
Type
|
ADDITION
|
Details
|
by adding water and DCM
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
DCM and ethanol were added to the resulting residue
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC(=C1B(O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |